Cas no 613683-51-5 (4(2H)-Benzofuranone,3,3a-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-3a,7-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-)

613683-51-5 structure
Nombre del producto:4(2H)-Benzofuranone,3,3a-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-3a,7-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-
Número CAS:613683-51-5
MF:C26H38O5
Megavatios:430.57692861557
CID:1627050
4(2H)-Benzofuranone,3,3a-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-3a,7-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)- Propiedades químicas y físicas
Nombre e identificación
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- 4(2H)-Benzofuranone,3,3a-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-3a,7-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-
- 4(2H)-Benzofuranone, 3,3a-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-3a,7-bis(3-methyl-2-buten-1-yl)-5-(3-methyl-1-oxobutyl)-
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- Renchi: 1S/C26H38O5/c1-15(2)9-10-18-22(28)21(19(27)13-17(5)6)23(29)26(12-11-16(3)4)14-20(25(7,8)30)31-24(18)26/h9,11,17,20,28,30H,10,12-14H2,1-8H3
- Clave inchi: UFNSPVPZCKZBHN-UHFFFAOYSA-N
- Sonrisas: O1C2=C(C/C=C(/C)\C)C(O)=C(C(=O)CC(C)C)C(=O)C2(C/C=C(/C)\C)CC1C(O)(C)C
Atributos calculados
- Calidad precisa: 430.27204
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 31
- Xlogp3: 5.555
Propiedades experimentales
- Denso: 1.11±0.1 g/cm3(Predicted)
- Punto de ebullición: 536.3±50.0 °C(Predicted)
- PSA: 83.83
- PKA: 4.50±1.00(Predicted)
4(2H)-Benzofuranone,3,3a-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-3a,7-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)- Literatura relevante
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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